Cas no 68957-58-4 (1-Propanaminium,N,N,N-trimethyl-3-[[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl]amino]-,iodide (1:1))

1-Propanaminium,N,N,N-trimethyl-3-[[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl]amino]-,iodide (1:1) structure
68957-58-4 structure
Product Name:1-Propanaminium,N,N,N-trimethyl-3-[[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl]amino]-,iodide (1:1)
CAS-nummer:68957-58-4
MF:C12H16F13IN2O2S
MW:626.216360092163
CID:518792
PubChem ID:111909
Update Time:2025-04-19

1-Propanaminium,N,N,N-trimethyl-3-[[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl]amino]-,iodide (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Propanaminium,N,N,N-trimethyl-3-[[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl]amino]-,iodide (1:1)
    • trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonylamino)propyl]azanium,iodide
    • trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium iodide
    • 1-Propanaminium, N,N,N-trimethyl-3-(((1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl)amino)-, iodide (1:1)
    • 1-Propanaminium, N,N,N-trimethyl-3-(((tridecafluorohexyl)sulfonyl)amino)-, iodide
    • 3-(((Tridecafluorohexyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium iodide
    • N,N,N-trimethyl-3-{[(tridecafluorohexyl)sulfonyl]amino}propan-1-aminium iodide
    • Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide
    • EINECS 273-350-7
    • ISWKWKSVIRGKHB-UHFFFAOYSA-M
    • DTXSID90880939
    • 3-((Perfluorohexylsulfonyl)amino)-N,N,N-trimethyl-1-propanaminium iodide
    • 1-Propanaminium, N,N,N-trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-, iodide
    • 1-Propanaminium, N,N,N-trimethyl-3-[[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl]amino]-, iodide
    • 68957-58-4
    • NS00091598
    • Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]propylammonium iodide
    • Inchi: 1S/C12H16F13N2O2S.HI/c1-27(2,3)6-4-5-26-30(28,29)12(24,25)10(19,20)8(15,16)7(13,14)9(17,18)11(21,22)23;/h26H,4-6H2,1-3H3;1H/q+1;/p-1
    • InChI-sleutel: ISWKWKSVIRGKHB-UHFFFAOYSA-M
    • LACHT: [I-].S(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(NCCC[N+](C)(C)C)(=O)=O

Berekende eigenschappen

  • Exacte massa: 609.8513
  • Monoisotopische massa: 625.976958
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 17
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 10
  • Complexiteit: 705
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 54.6

Experimentele eigenschappen

  • PSA: 48.24
Aanbevolen leveranciers
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd